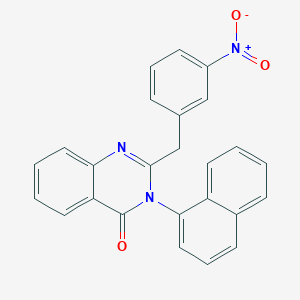
N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, also known as ML277, is a small molecule compound that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in scientific research for its ability to selectively activate a potassium ion channel, known as Kir7.1, which is involved in regulating the electrical signaling of cells.
作用機序
N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide selectively activates Kir7.1 channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, leading to increased potassium ion flux across the cell membrane. This increased potassium ion flux can have various effects on cellular signaling, depending on the specific cell type and context.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In renal tubules, N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide increases potassium secretion and decreases sodium reabsorption, leading to decreased blood pressure. In neurons, N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide reduces excitability by increasing potassium ion flux, potentially preventing seizures. In airway epithelial cells, N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide enhances CFTR function, potentially improving lung function in cystic fibrosis patients.
実験室実験の利点と制限
One advantage of N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in lab experiments is its selectivity for Kir7.1 channels, which allows for specific modulation of potassium ion flux in cells. However, one limitation is that N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has relatively low potency, requiring high concentrations for effective channel activation. Additionally, N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several potential future directions for N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide research. One direction is to further investigate its therapeutic potential in hypertension, epilepsy, and cystic fibrosis, including in animal models and clinical trials. Another direction is to explore its effects on other cell types and tissues, such as cardiac cells and pancreatic cells. Additionally, further optimization of N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide's potency and solubility could improve its usefulness in lab experiments and potential clinical applications.
合成法
The synthesis of N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves several steps, starting with the reaction of 3-methoxybenzaldehyde with cyclohexanone to form 3-methoxycyclohexanone. This intermediate is then reacted with 1H-tetrazole-1-carboxylic acid to form the corresponding ester, which is then reduced to the amine using lithium aluminum hydride. The final step involves the reaction of the amine with 4-chlorobenzoyl chloride to form N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide.
科学的研究の応用
N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, epilepsy, and cystic fibrosis. In hypertension, N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to selectively activate Kir7.1 channels in the renal tubules, leading to increased potassium secretion and decreased sodium reabsorption, which ultimately lowers blood pressure. In epilepsy, N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to reduce the excitability of neurons by activating Kir7.1 channels, which could potentially prevent seizures. In cystic fibrosis, N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which could potentially improve lung function.
特性
IUPAC Name |
N-(3-methoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-13-7-5-6-12(10-13)17-14(21)15(8-3-2-4-9-15)20-11-16-18-19-20/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTTWADVPGAKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6127772.png)
![ethyl 2-(benzoylamino)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6127785.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6127793.png)
![2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6127798.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6127811.png)
![1-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-2-phenylethanone](/img/structure/B6127818.png)
![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B6127833.png)
![4-(4-ethylphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127837.png)
![4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B6127838.png)
![2-(2-methoxybenzyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6127839.png)


![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-furamide](/img/structure/B6127875.png)
